5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2-methoxyphenyl group at position 2, a carbonitrile group at position 4, and a 4-(2-fluorobenzoyl)piperazinyl moiety at position 5.
Key structural features include:
- Oxazole core: Contributes to planar rigidity and metabolic stability.
- 2-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding.
- 4-(2-Fluorobenzoyl)piperazinyl group: Fluorination improves bioavailability and blood-brain barrier penetration.
- Carbonitrile: Acts as a hydrogen bond acceptor, enhancing molecular interactions.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRLCUBPIGBTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction begins with the preparation of 4-(2-Fluorobenzoyl)piperazine through the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions.
Oxazole Ring Formation: The intermediate is then reacted with 2-(2-methoxyphenyl)acetonitrile in the presence of a suitable catalyst to form the oxazole ring.
Final Cyclization: The final step involves cyclization to form the 1,3-oxazole-4-carbonitrile structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The 2-fluorobenzoyl and methoxyphenyl groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration compared to sulfonyl-containing analogs .
- Metabolic Stability : The oxazole core may offer resistance to cytochrome P450-mediated degradation compared to thiophene or pyrazole analogs .
Notes and Limitations
- Data Gaps : Exact molecular weight, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
- Structural Optimization: Minor substituent changes (e.g., fluorine position on benzoyl) significantly alter bioactivity, emphasizing the need for structure-activity relationship (SAR) studies.
Biological Activity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperazine moiety linked to an oxazole ring, which is significant for its biological interactions. The presence of the fluorobenzoyl and methoxyphenyl groups enhances its lipophilicity and receptor binding capabilities.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties through multiple pathways:
- Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines, potentially by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as caspase activation and PARP cleavage .
Antidepressant Effects
The compound has also been investigated for its potential antidepressant effects:
- Serotonin Receptor Modulation : It acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft. This action is crucial for mood regulation.
- Research Findings : In animal models, administration of the compound led to an increase in serotonin levels and exhibited behaviors indicative of antidepressant activity .
Analgesic Properties
The analgesic effects of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile have also been documented:
- Pain Model Studies : In rodent models of acute pain, the compound demonstrated significant pain relief comparable to standard analgesics. The proposed mechanism involves modulation of pain pathways through opioid receptor interaction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~75% |
| Half-life | 4.5 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound has a favorable safety profile:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
